molecular formula C3H10Cl2N2O B578746 Oxetan-3-ylhydrazine dihydrochloride CAS No. 1374652-22-8

Oxetan-3-ylhydrazine dihydrochloride

Cat. No.: B578746
CAS No.: 1374652-22-8
M. Wt: 161.026
InChI Key: VCIUOQVHKQLWNE-UHFFFAOYSA-N
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Description

Oxetan-3-ylhydrazine dihydrochloride is a chemical compound with the molecular formula C3H10Cl2N2O. It is a derivative of oxetane, a four-membered cyclic ether, and hydrazine, a simple diamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetan-3-ylhydrazine dihydrochloride typically involves the reaction of oxetan-3-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the dihydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Aqueous or alcoholic medium

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-ylhydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation products: Oxetane derivatives with various functional groups

    Reduction products: Hydrazine derivatives with different substituents

    Substitution products: N-alkyl or N-acyl hydrazine derivatives.

Scientific Research Applications

Oxetan-3-ylhydrazine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.

    Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of oxetan-3-ylhydrazine dihydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The oxetane ring can undergo ring-opening reactions, which may contribute to its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-one: A precursor in the synthesis of oxetan-3-ylhydrazine dihydrochloride.

    Hydrazine hydrate: A simple diamine used in the synthesis of hydrazine derivatives.

    Oxetane derivatives: Compounds with similar cyclic ether structures.

Uniqueness

This compound is unique due to the combination of the oxetane ring and the hydrazine moiety. This dual functionality provides a versatile platform for chemical modifications and the development of new compounds with diverse biological and chemical properties .

Properties

IUPAC Name

oxetan-3-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.2ClH/c4-5-3-1-6-2-3;;/h3,5H,1-2,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIUOQVHKQLWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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